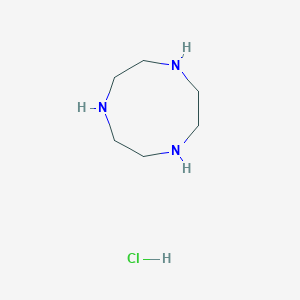

1,4,7-Triazonane hydrochloride

Description

1,4,7-Triazonane trihydrochloride (systematic IUPAC name: 1H-1,4,7-Triazonine, octahydro-, hydrochloride (1:3)) is a macrocyclic compound with the molecular formula C₆H₁₈Cl₃N₃ and an average molecular mass of 238.581 g/mol . It is a trihydrochloride salt derivative of 1,4,7-triazacyclononane (TACN), a nine-membered ring containing three nitrogen atoms. The compound is characterized by its high solubility in polar solvents due to the presence of three hydrochloride groups, which enhance its ionic interactions. It serves as a critical precursor in coordination chemistry, particularly for synthesizing ligands used in medical imaging and catalysis .

Properties

IUPAC Name |

1,4,7-triazonane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.ClH/c1-2-8-5-6-9-4-3-7-1;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIUILPPPXUWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185291-73-9 | |

| Record name | 1H-1,4,7-Triazonine, octahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185291-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Triazonane hydrochloride can be synthesized through several methods. One common method involves the reaction of 1,4,7-Triazacyclononane with hydrochloric acid. The reaction typically takes place under an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The process may include additional purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Triazonane hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the nitrogen atoms in the ring structure.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,4,7-Triazonane hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-Triazonane hydrochloride involves its ability to form stable complexes with metal ions. The tridentate nature of the ligand allows it to bind strongly to metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and the development of radiopharmaceuticals .

Comparison with Similar Compounds

1,4,7-Tritosyl-1,4,7-triazonane

- Molecular Formula : C₂₇H₃₃N₃O₆S₃

- Molecular Weight : 591.756 g/mol

- Key Features : This derivative replaces the hydrochloride groups with tosyl (p-toluenesulfonyl) substituents, significantly altering its physicochemical properties. The bulky tosyl groups render the compound more lipophilic, reducing its solubility in water but enhancing stability in organic solvents. It is primarily utilized as an intermediate in protecting-group strategies during organic synthesis .

1,4,7-Triazacyclononane (TACN)

- Molecular Formula : C₆H₁₅N₃

- Molecular Weight : 129.21 g/mol

- Key Features : The parent macrocycle lacks hydrochloride groups, making it a neutral ligand. It exhibits strong metal-binding affinity, particularly for transition metals like gadolinium (Gd³⁺), and is widely employed in MRI contrast agents. The absence of ionic substituents limits its solubility in aqueous media compared to its trihydrochloride counterpart .

Comparative Data Table

Notes on Nomenclature and Discrepancies

- Evidence Limitations : Direct solubility data for these compounds are sparse in the provided sources. Conclusions are inferred from substituent chemistry and analogous behaviors.

Biological Activity

1,4,7-Triazonane hydrochloride, also known as 1,4,7-triazacyclononane (TACN), is a cyclic organic compound with significant biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a metallo-β-lactamase inhibitor (MBLI) and in radiopharmaceuticals. This article reviews the biological activity of TACN, focusing on its antibacterial properties, cytotoxicity profiles, and therapeutic potential.

Antibacterial Properties

TACN has been extensively studied for its ability to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. A notable study demonstrated that TACN effectively inhibits metallo-β-lactamases (MBLs), enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics.

Key Findings

- Inhibition of MBLs : TACN was shown to restore the activity of meropenem against carbapenem-resistant Enterobacteriaceae. The minimum inhibitory concentration (MIC) of meropenem decreased from 8-64 mg/L to 0.03 mg/L in the presence of TACN .

- Synergistic Effects : The combination of TACN and meropenem exhibited bactericidal activity with an MIC/MBC ratio of ≤4, indicating strong synergism .

- Time-Kill Kinetics : The TACN-meropenem combination resulted in a significant reduction in colony-forming units (CFU) over time, demonstrating effective bactericidal action against resistant isolates .

Cytotoxicity Studies

Despite its promising antibacterial properties, the cytotoxic effects of TACN on human cells require careful evaluation. A study assessed the cytotoxicity of TACN on human embryonic kidney cells (HEK293).

Results from Cytotoxicity Assays

- MTT Assay : TACN showed a dose-dependent effect on cell viability. At concentrations up to 250 µM, cell viability remained above 60%, with an IC50 value determined at approximately 588 µM .

- Apoptosis and Necrosis : The study indicated that TACN does not induce necrosis or significant apoptosis in HEK293 cells. Instead, it triggered a p53-mediated DNA repair response without leading to cell death .

Mechanistic Insights

The mechanisms underlying the biological activity of TACN involve several pathways:

- Metal Chelation : TACN acts as a metal chelator, binding to metal ions that are crucial for the activity of MBLs .

- Cellular Response : The compound's interaction with cellular components may activate pathways related to DNA repair and apoptosis regulation without causing cell death .

Case Studies and Applications

Several studies have explored the application of TACN in various fields:

Radiopharmaceutical Development

TACN derivatives have been utilized in the development of radiopharmaceuticals for imaging and targeting tumors:

- A study involving 64Cu-labeled TACN derivatives demonstrated effective tumor targeting in prostate cancer models using PET imaging techniques .

Hydrolytic Activity

Research has shown that copper(II) complexes with TACN exhibit hydrolytic activity, indicating potential applications in catalysis and drug delivery systems .

Summary of Research Findings

Q & A

Q. What are the recommended synthetic routes for 1,4,7-Triazonane hydrochloride, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via cyclization of triethylenetriamine derivatives under controlled acidic conditions. Key steps include:

- Precursor preparation : React triethylenetriamine with hydrochloric acid at 45°C (melting point of intermediate) to form the cyclononane backbone .

- Purification : Use recrystallization in anhydrous ethanol to remove unreacted precursors. Monitor purity via HPLC (C18 column, 80:20 phosphate buffer [pH 7.5]:acetonitrile mobile phase) with UV detection at 220 nm .

- Yield optimization : Maintain inert atmosphere (argon/nitrogen) to prevent oxidation of the triazonane ring.

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Polar surface area (PSA) : Calculate using computational tools (e.g., Molinspiration) to predict solubility and permeability .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition points (>230°F/110°C) .

- Ion-binding selectivity : Conduct potentiometric titrations in aqueous solutions with competing cations (e.g., Cu²⁺, Zn²⁺) to confirm preferential binding to transition metals .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Method/Source |

|---|---|---|

| Melting Point | 45°C | DSC |

| PSA | 36.09 Ų | Computational |

| Preferred Cation Binding | Transition metals (e.g., Gd³⁺) | Potentiometric |

Advanced Research Questions

Q. How can researchers design experiments to study metal-ion complexation kinetics and stability?

Methodological Answer:

- Kinetic studies : Use stopped-flow spectrophotometry to measure binding rates with Gd³⁺ or Fe³⁺ at varying pH (4–9). Compare with macrocyclic analogs (e.g., DOTA) .

- Stability constants : Perform UV-Vis titration in 0.1 M KCl, using a competing ligand (e.g., EDTA) to calculate log values. Validate via NMR (e.g., shifts upon metal binding) .

- Challenge contradictions : If conflicting log values arise, cross-validate using isothermal titration calorimetry (ITC) to measure enthalpy changes .

Q. What strategies resolve discrepancies in stability data under different storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS (QTOF) to identify hydrolysis byproducts (e.g., ring-opened amines) .

- Controlled humidity testing : Store in desiccators with silica gel (0% RH) vs. saturated salt solutions (75% RH). Compare impurity profiles using HPLC with charged aerosol detection (CAD) .

- Light sensitivity : Use amber vials and monitor UV-induced degradation at 254 nm.

Q. Table 2: Stability Study Design

| Condition | Parameters | Analytical Tool |

|---|---|---|

| High humidity (75% RH) | 40°C, 6 months | HPLC-CAD |

| Oxidative stress | 3% H₂O₂, 25°C, 24 hours | LC-MS (QTOF) |

| Photolysis | UV 254 nm, 48 hours | UV-Vis |

Q. How to develop a validated HPLC method for quantifying trace impurities?

Methodological Answer:

- Column selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a guard cartridge .

- Mobile phase : Buffer (6.8 g/L monobasic potassium phosphate, pH 7.5) and acetonitrile (80:20 v/v). Adjust flow rate to 1.0 mL/min .

- System suitability : Ensure resolution ≥2.0 between 1,4,7-Triazonane and related compounds (e.g., triethylenetriamine). Validate linearity (R² >0.999) across 0.1–10 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.